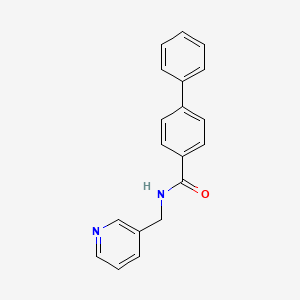
N-(3-pyridinylmethyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-4-biphenylcarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in Japan in 2014 and has since gained popularity as a research chemical. NM-2201 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and other parts of the body. The chemical structure of NM-2201 is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.
Mecanismo De Acción
N-(3-pyridinylmethyl)-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the central nervous system and other parts of the body. This binding activates the receptors, leading to a range of physiological and behavioral effects. N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been found to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. It has also been found to be a partial agonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potency as a CB1 receptor agonist. This makes it useful for studying the effects of cannabinoids on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. One limitation of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potential for abuse, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(3-pyridinylmethyl)-4-biphenylcarboxamide. One direction is to study its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes. Another direction is to study its potential for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-pyridinylmethyl)-4-biphenylcarboxamide and its potential for abuse.
Métodos De Síntesis
The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-pyridinylmethyl)-4-biphenylcarboxamide. The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological and behavioral processes, such as pain perception, appetite regulation, and mood modulation. N-(3-pyridinylmethyl)-4-biphenylcarboxamide has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in the regulation of various physiological processes.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-5-4-12-20-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIUURHWGXQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)
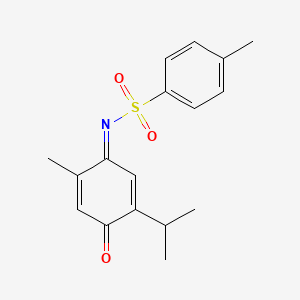
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)
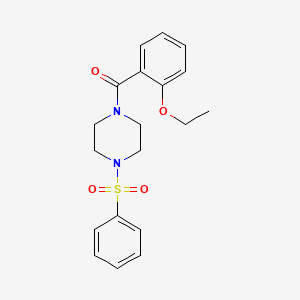

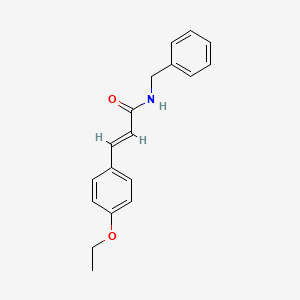
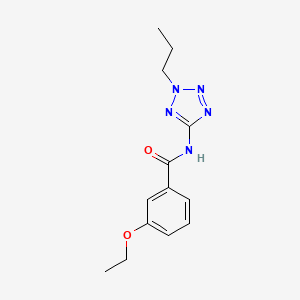

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)

